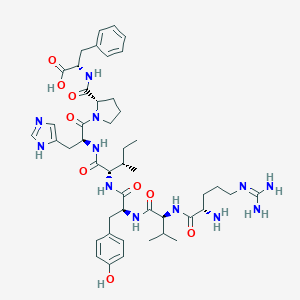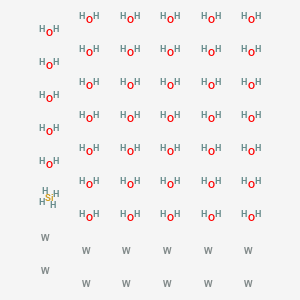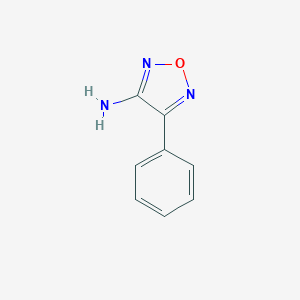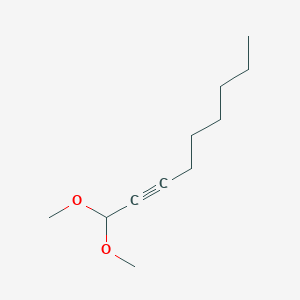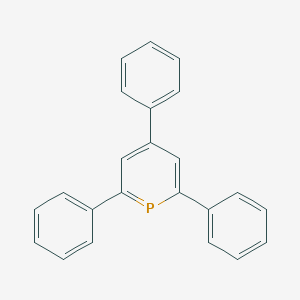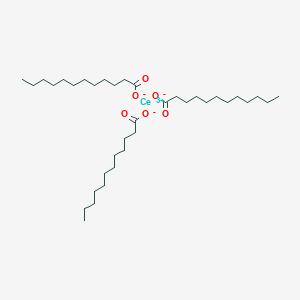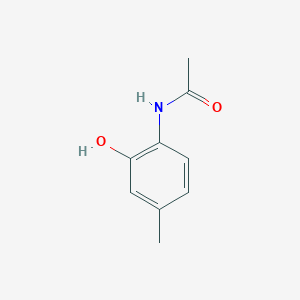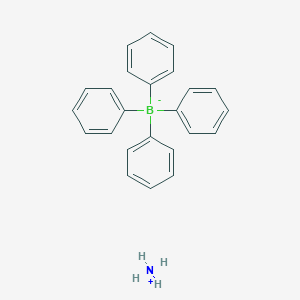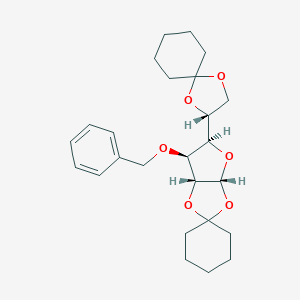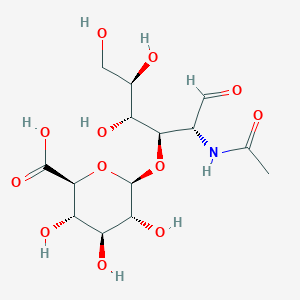
N-Acetylhyalobiuronic acid
描述
N-Acetylhyalobiuronic acid is a disaccharide derivative of hyaluronic acid, consisting of N-acetyl-D-glucosamine and D-glucuronic acid. It is a significant component in the study of glycosaminoglycans, which are essential for various biological processes, including cell signaling, wound healing, and tissue regeneration .
准备方法
Synthetic Routes and Reaction Conditions: N-Acetylhyalobiuronic acid can be synthesized through the partial hydrolysis of hyaluronic acid. This process involves the use of specific enzymes such as hyaluronidase, which cleaves the hyaluronic acid into its constituent disaccharides . The reaction typically occurs under mild acidic conditions, with the temperature maintained at around 37°C to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of hyaluronic acid from natural sources such as rooster combs or bacterial fermentation. The extracted hyaluronic acid is then subjected to controlled enzymatic hydrolysis to yield this compound . The purification process includes ion-exchange chromatography and other separation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: N-Acetylhyalobiuronic acid undergoes various chemical reactions, including:
Reduction: Sodium borohydride is commonly used to reduce the carbonyl groups in the compound.
Substitution: The hydroxyl groups in this compound can be substituted with various functional groups using reagents like acetic anhydride.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Acetic anhydride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Cleaved sugar derivatives with aldehyde groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Acetylated derivatives with modified functional groups.
科学研究应用
N-Acetylhyalobiuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: It plays a crucial role in understanding cell signaling pathways and interactions with proteins.
Industry: It is used in the production of biomaterials and as a stabilizer in various formulations.
作用机制
N-Acetylhyalobiuronic acid exerts its effects through interactions with specific receptors and proteins on the cell surface. The primary molecular target is the CD44 receptor, which mediates cell adhesion, migration, and proliferation . The compound also influences the extracellular matrix by modulating the activity of enzymes involved in its degradation and synthesis .
相似化合物的比较
Hyaluronic Acid: A larger polysaccharide composed of repeating disaccharide units of N-acetyl-D-glucosamine and D-glucuronic acid.
Chondroitin Sulfate: Another glycosaminoglycan with a similar structure but contains sulfate groups.
Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns.
Uniqueness: N-Acetylhyalobiuronic acid is unique due to its specific disaccharide structure, which allows for detailed studies of glycosaminoglycan interactions and functions. Its smaller size compared to hyaluronic acid makes it more manageable for certain analytical techniques and applications .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO12/c1-4(18)15-5(2-16)11(7(20)6(19)3-17)26-14-10(23)8(21)9(22)12(27-14)13(24)25/h2,5-12,14,17,19-23H,3H2,1H3,(H,15,18)(H,24,25)/t5-,6+,7+,8-,9-,10+,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDULUWSKCYWTK-HVLWPHHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159432 | |
| Record name | N-Acetylhyalobiuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-21-8 | |
| Record name | N-Acetylhyalobiuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylhyalobiuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLHYALOBIURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49ZT2M2RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



